
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine is a heterocyclic compound that contains both a phthalazine and a thiophene ring
Métodos De Preparación
The synthesis of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine typically involves the reaction of 1-chlorophthalazine with 5-methylthiophene-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Análisis De Reacciones Químicas
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the phthalazine ring.
Aplicaciones Científicas De Investigación
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, thereby blocking the signaling pathways that promote angiogenesis and tumor growth. This inhibition leads to reduced blood supply to tumors, ultimately inhibiting their growth .
Comparación Con Compuestos Similares
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine can be compared to other phthalazine derivatives, such as:
1-Chloro-4-(4-methylthiophen-2-yl)phthalazine: Similar in structure but with a different position of the methyl group on the thiophene ring.
1-Chloro-4-(4-methylthiophen-3-yl)phthalazine: Another isomer with the methyl group on the third position of the thiophene ring.
Propiedades
Fórmula molecular |
C13H9ClN2S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
1-chloro-4-(5-methylthiophen-2-yl)phthalazine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(14)16-15-12/h2-7H,1H3 |
Clave InChI |
ZWTRNFGEFCUSTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NN=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


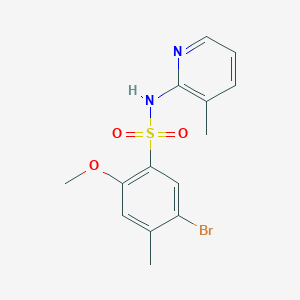
![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
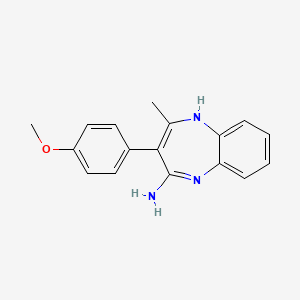
![N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phen ylmethoxy)phenyl]carboxamide](/img/structure/B15097206.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097212.png)

![(2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15097228.png)
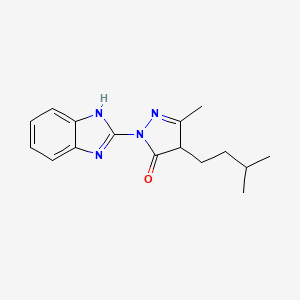
![Ethyl 2-{[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15097240.png)
![4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B15097245.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097246.png)
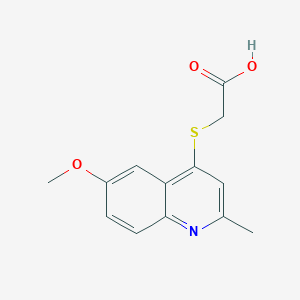
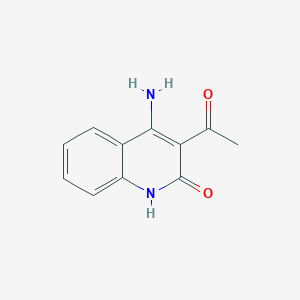
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)
